9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one
Description
Properties
CAS No. |
75128-77-7 |
|---|---|
Molecular Formula |
C9H12N4O3S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
9-(2-hydroxyethoxymethyl)-2-methylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C9H12N4O3S/c1-17-9-11-7-6(8(15)12-9)10-4-13(7)5-16-3-2-14/h4,14H,2-3,5H2,1H3,(H,11,12,15) |
InChI Key |
OYOUFKMYGOACSO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)N=CN2COCCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from guanine or its salts, which undergo silylation to increase solubility and reactivity, followed by alkylation with a suitable (2-hydroxyethoxy)methyl halide derivative, and subsequent deprotection and purification steps.
Stepwise Preparation Process
Specific Considerations for the 2-(Methylsulfanyl) Substituent
While the primary literature focuses on 9-(2-hydroxyethoxy)methyl guanine (acyclovir), the introduction of the 2-(methylsulfanyl) group requires additional steps, typically involving:
- Selective methylthiolation at the 2-position of the purine ring, often achieved by reaction of the 2-chloro or 2-oxo precursor with methylthiolating agents under controlled conditions.
- Protection of other reactive sites during methylthiolation to avoid side reactions.
- Subsequent deprotection and purification steps similar to those described above.
Due to the structural similarity, the core synthetic route remains consistent, with modifications to introduce and preserve the methylsulfanyl group.
Detailed Research Findings and Optimization
Reagent Quantities and Reaction Conditions
- Use of minimal excess HMDS (2.8-3.0 moles per mole guanine) reduces cost and degradation compared to older methods requiring large excesses (up to 9.5 moles).
- Catalytic ammonium sulfate quantity is optimized to dissolve in sodium acetate solution, eliminating filtration steps and simplifying workup.
- Alkylation temperature carefully controlled between 50-100°C, typically around 70°C, to maximize yield and minimize side products.
Yield and Purity
Environmental and Economic Advantages
- Use of aprotic solvents like benzene or xylene allows easy recovery and reuse.
- Avoidance of ammonium sulfate filtration reduces waste and processing time.
- One-pot synthesis without isolation of intermediates enhances efficiency and reduces contamination risk.
Summary Table of Key Preparation Parameters
| Parameter | Value/Condition | Impact |
|---|---|---|
| Guanine source | Guanine sulfate preferred | Better solubility and reaction rate |
| HMDS quantity | 2.8-3.0 moles per mole guanine | Cost-effective, less degradation |
| Catalyst | Ammonium sulfate (catalytic amount) | Avoids filtration, improves silylation |
| Alkylating agent | 2-benzoyloxyethoxymethyl chloride or acetoxyethoxy methyl bromide | Introduces hydroxyethoxy methyl group |
| Alkylation temperature | 50-100°C (typically 70°C) | Optimizes yield and selectivity |
| Deprotection | Hydrolysis with aqueous NaOH or sodium acetate | Mild, preserves stereochemistry |
| Purification | Anion exchange resin, nanofiltration | High purity, removal of isomers |
| Overall yield | 70-76% | Efficient synthesis |
Chemical Reactions Analysis
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-2-(methylthio)-1H-purin-6(9H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimetabolite Activity :
- The compound acts as an antimetabolite, mimicking natural nucleosides and interfering with nucleic acid synthesis. This property is particularly useful in the development of antiviral and anticancer therapies. Research indicates that it can inhibit the growth of certain cancer cells by disrupting their DNA synthesis pathways .
- Guanosine Analog :
Biochemical Applications
- Enzyme Inhibition :
- Research on Metabolites :
Biotechnology Applications
- Gene Therapy :
- Drug Formulation :
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using cancer cell lines treated with the compound. |
| Study 2 | Antiviral Properties | Showed effectiveness against viral replication in cell culture models, suggesting potential for antiviral drug development. |
| Study 3 | Enzyme Interaction | Identified as a potent inhibitor of specific nucleoside kinases, leading to insights into metabolic regulation. |
Mechanism of Action
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-2-(methylthio)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features :
- Purine core : A bicyclic nitrogen-containing heterocycle.
- 2-(Methylsulfanyl) substitution: Enhances lipophilicity compared to amino or hydroxyl groups.
- (2-Hydroxyethoxy)methyl side chain : A hydrophilic moiety shared with acyclovir, critical for mimicking natural nucleosides and cellular uptake.
Molecular Formula : C₉H₁₃N₄O₃S
Molecular Weight : 257.29 g/mol (calculated).
Comparison with Similar Compounds
2.1. Structural Analogues
The following table compares the target compound with structurally related purine derivatives:
2.4. Pharmacokinetic Considerations
Biological Activity
9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one, commonly referred to as a purine derivative, is characterized by a unique combination of functional groups that contribute to its biological activity. This compound is notable for its potential therapeutic applications, particularly in oncology and virology, due to its ability to inhibit enzymes involved in nucleotide metabolism.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 256.28 g/mol. The structure includes:
- Hydroxyethoxy Group : Enhances solubility and may increase bioavailability.
- Methylthio Group : Can participate in nucleophilic substitution reactions, influencing the compound's reactivity.
Antiviral Properties
Research indicates that purine derivatives like 9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one exhibit significant antiviral properties. These compounds can act as inhibitors of viral replication by targeting viral polymerases and other essential enzymes.
Case Study : A study on similar purine derivatives showed effective inhibition of viral enzymes, suggesting potential applications in treating viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It functions by inhibiting specific kinases involved in cell proliferation and survival pathways.
Research Findings :
- In vitro assays demonstrated that 9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one can inhibit the growth of various cancer cell lines.
- The mechanism appears to involve modulation of signaling pathways related to apoptosis and cell cycle regulation .
The biological activity is primarily attributed to the compound's ability to interfere with nucleotide metabolism. By inhibiting key enzymes such as kinases and polymerases, it disrupts the synthesis of nucleic acids necessary for viral replication and cancer cell proliferation.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-9-(2-hydroxyethoxy)methyl-6,9-dihydro-3H-purin-6-one | C9H12N4O3 | Lacks methylthio group; different biological activity profile |
| 9-(Hydroxymethyl)-2-methylthio-3,9-dihydro-6H-purin-6-one | C9H12N4OS | Contains hydroxymethyl instead of hydroxyethoxy; altered solubility |
| 2-Amino-9-methylthio-1H-purin-6-one | C7H8N4S | Simpler structure; used as an intermediate in synthesis |
Q & A
Q. What synthetic routes are recommended for synthesizing 9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions under inert atmospheres (e.g., argon) to prevent oxidation. For example, purine derivatives can be functionalized using alkylation agents like ethyl bromoacetate in dry DMF with NaH as a base, followed by purification via silica gel chromatography (eluent: 2% MeOH in CH₂Cl₂) . Catalytic methods, such as Pd(PPh₃)₄-mediated Suzuki-Miyaura cross-coupling, may enhance regioselectivity when introducing aryl groups . Optimizing reaction time, temperature, and stoichiometry (e.g., 1.5 mmol boronic acid per 1 mmol purine precursor) improves yields. Post-synthesis saponification (e.g., NaOH hydrolysis) and acid precipitation (HCl) are critical for deprotection .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer: Key techniques include:
- ¹H NMR : Identifies proton environments (e.g., δ 12.37 ppm for carboxylic acid protons in DMSO-d₆) and confirms substitution patterns .
- MALDI-TOF Mass Spectrometry : Validates molecular weight (e.g., observed m/z 285.09 [M+H⁺] vs. calculated 284.27) .
- FT-IR/Raman Spectroscopy : Detects functional groups (e.g., C=O stretches near 1700 cm⁻¹) and hydrogen-bonding networks .
- HPLC-PDA : Ensures purity (>95%) using reverse-phase columns (C18) with UV detection at 260 nm for purine moieties .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer: Adopt a tiered approach:
Laboratory Studies : Measure physicochemical properties (log P, solubility) and abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions .
Ecotoxicology Assays : Use model organisms (e.g., Daphnia magna, zebrafish embryos) to assess acute/chronic toxicity (LC₅₀, NOEC) across trophic levels .
Field Monitoring : Deploy passive samplers in water systems to quantify bioaccumulation factors (BAFs) and correlate with HPLC-MS/MS detection limits (ng/L) .
Experimental designs should follow randomized block layouts with split plots to account for variables like pH and temperature gradients .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
Methodological Answer:
- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293, HepG2) and normalize activity to reference compounds (e.g., IC₅₀ values for kinase inhibition).
- Assay Interference Checks : Test for false positives via counter-screens (e.g., luciferase-based assays for ATP competition) .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to harmonize data from divergent protocols (e.g., varying serum concentrations in cell media) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinities .
- Molecular Docking : Simulate interactions with target proteins (e.g., KRAS oncogenic mRNA) using software like AutoDock Vina, focusing on hydrogen bonds with catalytic residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) to prioritize candidates for in vitro validation .
Q. What methodologies are used to study the compound’s metabolic stability and pharmacokinetics?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS to estimate intrinsic clearance .
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict oral bioavailability .
- Pharmacokinetic Modeling : Fit plasma concentration-time curves (WinNonlin) to derive parameters like t₁/₂ and Vd .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
